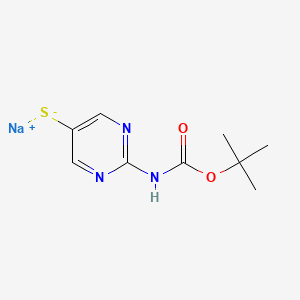

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate

Descripción

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate (CAS 883231-23-0) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a thiolate group at position 5, stabilized by a sodium counterion. This compound is widely utilized in organic synthesis and pharmaceutical research due to its dual functionality: the Boc group provides amine protection for selective deprotection, while the thiolate moiety serves as a nucleophile in coupling or substitution reactions . Its sodium salt form enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions.

Propiedades

Fórmula molecular |

C9H12N3NaO2S |

|---|---|

Peso molecular |

249.27 g/mol |

Nombre IUPAC |

sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-thiolate |

InChI |

InChI=1S/C9H13N3O2S.Na/c1-9(2,3)14-8(13)12-7-10-4-6(15)5-11-7;/h4-5,15H,1-3H3,(H,10,11,12,13);/q;+1/p-1 |

Clave InChI |

BOBPGTBBHWPYCQ-UHFFFAOYSA-M |

SMILES canónico |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)[S-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Esto se puede lograr utilizando dicarbonato de di-tert-butilo (Boc2O) en presencia de una base como el hidróxido de sodio . La reacción generalmente se lleva a cabo en un disolvente acuoso u orgánico en condiciones controladas de temperatura.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar el uso de sistemas de microreactores de flujo, que ofrecen un enfoque más eficiente, versátil y sostenible en comparación con los procesos por lotes tradicionales . Estos sistemas permiten un control preciso de las condiciones de reacción, lo que lleva a rendimientos y pureza más altos del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-((tert-butoxicarbonil)amino)pirimidina-5-tiolato de sodio experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo tiolato se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El compuesto se puede reducir para formar el tiol correspondiente.

Sustitución: El grupo BOC se puede eliminar selectivamente en condiciones ácidas para producir la amina libre.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se emplean condiciones ácidas utilizando ácido trifluoroacético o ácido clorhídrico en metanol para la desprotección de BOC.

Principales productos formados

Oxidación: Sulfoxidos o sulfonas.

Reducción: Tiol.

Sustitución: Amina libre.

Aplicaciones Científicas De Investigación

El 2-((tert-butoxicarbonil)amino)pirimidina-5-tiolato de sodio tiene varias aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Employed in the study of enzyme mechanisms and protein interactions.

Medicina: Investigado por sus posibles propiedades neuroprotectoras y antiinflamatorias.

Industria: Utilizado en la producción de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del 2-((tert-butoxicarbonil)amino)pirimidina-5-tiolato de sodio implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede inhibir vías específicas, como la vía inflamatoria NF-kB, uniéndose a residuos activos de proteínas . Esto da como resultado la modulación de los procesos celulares, incluida la inflamación y la apoptosis.

Comparación Con Compuestos Similares

Functional Group Analysis and Reactivity

The table below compares key structural and functional attributes of Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate with similar pyrimidine derivatives:

Key Differences and Research Findings

Reactivity in Cross-Coupling Reactions: The boronic acid derivative (CAS 883231-25-2) is tailored for Suzuki-Miyaura couplings due to its boronic acid group, enabling C–C bond formation. In contrast, Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate participates in nucleophilic thiol-ene or SN2 reactions via its thiolate group . Brominated analogs (e.g., CAS 1235451-38-3, 886365-79-3) are preferred for palladium-catalyzed couplings (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr), leveraging bromine as a leaving group .

Solubility and Stability: Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate exhibits superior water solubility compared to neutral boronic acids or brominated derivatives. This property is critical for reactions in aqueous or mixed-solvent systems . The sulfonyl chloride derivative (CAS 1823329-26-5) is highly reactive but less stable in moisture, requiring anhydrous conditions .

Protection-Deprotection Strategies :

- Compounds with Boc groups (e.g., CAS 883231-23-0, 1235451-38-3) allow selective deprotection under acidic conditions (e.g., TFA), enabling stepwise synthesis of complex molecules. Unprotected amines (e.g., CAS 886365-79-3, 31402-54-7) are prone to undesired side reactions unless carefully controlled .

Pharmaceutical Relevance: Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate has been used as a building block in angiotensin II receptor antagonists, as evidenced by its role in intermediate synthesis for tetrahydroisoquinoline derivatives .

Actividad Biológica

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a thiol group and a tert-butoxycarbonyl (Boc) amino group. The synthesis typically involves the reaction of pyrimidine derivatives with thiolating agents under controlled conditions to yield the desired thiolate form.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrimidine derivative + Boc-amine | Solvent (e.g., DMF), heat | 70% |

| 2 | Reaction with thiolating agent | Ambient temperature, stirring | 85% |

Antimicrobial Activity

Research indicates that sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, particularly Gram-positive bacteria.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1 µg/mL |

| Enterococcus faecalis | 0.25 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate showed promising results in inhibiting cell proliferation.

Case Study: MDA-MB-231 Cell Line

In a specific study on the MDA-MB-231 triple-negative breast cancer cell line:

- IC50 : 0.126 µM

- Effect : Induced apoptosis and arrested the cell cycle at the G2/M phase.

- Mechanism : The compound was found to inhibit EGFR phosphorylation, suggesting a targeted mechanism against cancer proliferation pathways.

The biological activity of sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Arrest : It effectively halts cell division in cancer cells by interfering with critical signaling pathways.

- Reactive Oxygen Species (ROS) Induction : Increased ROS levels lead to oxidative stress in target cells, contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the thiol group can significantly affect potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : Larger or more electron-donating groups on the pyrimidine ring enhance antimicrobial activity.

- Thiol Group Variability : Different thiol substituents can alter the compound's reactivity and biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.